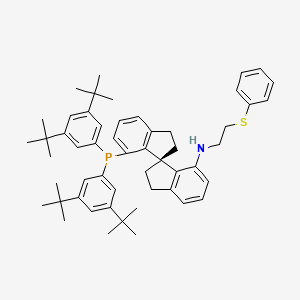

(R)-DTB-SpiroSAP-Ph

Description

Properties

IUPAC Name |

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66NPS/c1-49(2,3)38-30-39(50(4,5)6)33-42(32-38)55(43-34-40(51(7,8)9)31-41(35-43)52(10,11)12)46-23-17-19-37-25-27-53(48(37)46)26-24-36-18-16-22-45(47(36)53)54-28-29-56-44-20-14-13-15-21-44/h13-23,30-35,54H,24-29H2,1-12H3/t53-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNYFIJEGFWHW-IONAWPRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCCSC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCCSC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66NPS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemical Characterization of R Dtb Spirosap Ph

Methodologies for Spirocyclic Scaffold Construction

The synthesis of (R)-DTB-SpiroSAP-Ph commences with the construction of its characteristic spirobiindane framework. The key precursor for this is the enantiomerically pure (R)-1,1'-spirobiindane-7,7'-diol, commonly known as (R)-SPINOL. The synthesis of SPINOL has been a subject of extensive research, with several methodologies developed to achieve high enantioselectivity. nih.govresearchgate.netacs.org One prominent approach involves the oxidative coupling of 2-naphthol (B1666908) derivatives, followed by an asymmetric intramolecular cyclization catalyzed by a chiral phosphoric acid. acs.org This method provides a practical and efficient route to optically active SPINOL derivatives. acs.org

The rigid C2-symmetric spirobiindane scaffold is considered a "privileged" structure in chiral ligand design. nankai.edu.cn Its conformational rigidity minimizes the number of accessible conformations, which is beneficial for achieving high selectivity in catalytic reactions. scispace.com The well-defined three-dimensional structure of the spiro backbone plays a crucial role in transmitting chiral information from the ligand to the catalytic center.

Introduction of Phosphorus and Amino/Thioether Moieties

With the chiral spirobiindane backbone in hand, the subsequent steps involve the introduction of the phosphorus, amino, and thioether moieties. The hydroxyl groups of (R)-SPINOL serve as convenient handles for derivatization. Typically, they are first converted to a more reactive intermediate, such as a triflate or a phosphate (B84403) ester.

The introduction of the phosphine (B1218219) group is a critical step. For a ligand like DTB-SpiroSAP-Ph, which contains a P-chiral center, the synthetic strategy must allow for the stereoselective formation of the phosphorus stereocenter. This is often achieved through the use of chiral phosphine precursors or through stereospecific substitution reactions on a pre-existing phosphorus center.

The amino group is typically introduced via a multi-step sequence starting from the corresponding carboxylic acid derivative of the spirobiindane framework. A Schmidt reaction on a phosphino (B1201336) acid intermediate can lead to the formation of the desired aminophosphine (B1255530) ligand. scispace.com

The thioether moiety in SpiroSAP ligands is a key feature that distinguishes them from other spiro-based ligands like SpiroAP or SpiroPAP. researchgate.net In the development of SpiroSAP ligands, a 1,3-dithiane (B146892) unit was introduced to create the P-N-S tridentate coordination environment. researchgate.net This is typically achieved by reacting a suitable precursor with a lithiated dithiane derivative.

Control of Absolute Configuration: Enantioselective Synthesis

The stereochemical integrity of this compound is paramount for its function as a chiral ligand. The control of its absolute configuration hinges on two key aspects: the chirality of the spirocyclic backbone and the stereochemistry at the phosphorus atom (P-chirality).

Strategies for Establishing P-Chirality

The synthesis of P-stereogenic phosphines is a challenging endeavor in synthetic chemistry. bohrium.com Several strategies have been developed to control the stereochemistry at the phosphorus center. One common approach involves the use of chiral auxiliaries. For instance, a menthol-derived auxiliary can be used to separate diastereomeric phosphinates, which can then be stereospecifically reduced to the desired P-chiral phosphine.

Another powerful method is the use of chiral organometallic reagents or catalysts to effect enantioselective P-C or P-heteroatom bond formation. The choice of strategy often depends on the desired substituents on the phosphorus atom. For bulky groups like di-tert-butyl (DTB), steric hindrance can significantly influence the stereochemical outcome of the reaction, and the synthetic route must be carefully designed to accommodate these bulky substituents.

Analytical Techniques for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of this compound is crucial and is accomplished using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1H, 13C, and 31P NMR, is an indispensable tool for characterizing the structure of the ligand. mdpi.com For chiral molecules, the use of chiral shift reagents or the formation of diastereomeric derivatives can allow for the determination of enantiomeric excess. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of different protons, which can help to elucidate the relative stereochemistry and conformational preferences of the molecule. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. beilstein-journals.orgweizmann.ac.il By obtaining a suitable crystal of this compound or a derivative, its precise molecular geometry, bond lengths, bond angles, and the absolute stereochemistry at both the spiro center and the P-chiral center can be unequivocally established. beilstein-journals.orgacs.org

Below is a table summarizing the key analytical techniques used for the stereochemical assignment of chiral phosphorus compounds.

| Analytical Technique | Information Provided | Reference |

| NMR Spectroscopy | Structural connectivity, relative stereochemistry, enantiomeric excess (with chiral auxiliaries). | mdpi.com |

| X-ray Crystallography | Absolute three-dimensional structure, bond lengths, bond angles, absolute configuration. | beilstein-journals.orgweizmann.ac.ilacs.org |

| Circular Dichroism (CD) | Information about the chirality of the molecule based on differential absorption of circularly polarized light. | |

| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral stationary phase to determine enantiomeric excess. |

The combination of these powerful analytical methods provides a comprehensive and unambiguous characterization of the stereochemical features of this compound, ensuring its suitability for applications in high-stakes enantioselective catalysis.

Coordination Chemistry of R Dtb Spirosap Ph with Transition Metals

Synthesis of Metal Complexes Bearing (R)-DTB-SpiroSAP-Ph

The creation of well-defined metal complexes is fundamental to exploring their chemical properties and potential applications. The synthesis of complexes with the this compound ligand typically involves the reaction of the ligand with a suitable transition metal precursor under controlled conditions.

The synthesis of metal complexes with phosphine-containing ligands like this compound generally proceeds via ligand substitution reactions. mdpi.com In this approach, a transition metal precursor bearing labile (easily displaceable) ligands is reacted with this compound. The incoming P,N,S ligand displaces one or more of the labile groups to form a new, more stable complex.

Common synthetic strategies often involve the thermal displacement of a halide or the photochemical or thermal displacement of carbonyl (CO) ligands. nih.gov For instance, iron carbonyl complexes are known to react with phosphonite ligands by substituting a CO group. nih.gov The choice of solvent is crucial and is typically an aprotic solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), or toluene, which can dissolve both the ligand and the metal precursor without interfering with the reaction. The entire process is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine (B1218219) ligand or the metal center.

Below is a table of common transition metal precursors used for synthesizing complexes with phosphine-type ligands.

| Metal Precursor | Formula | Commonly Displaced Ligand(s) | Typical Metal Product |

| Dicarbonylacetylacetonatorhodium(I) | Rh(acac)(CO)₂ | acac, CO | Rh(I) complexes |

| Bis(dibenzylideneacetone)palladium(0) | Pd(dba)₂ | dba | Pd(0) complexes |

| Dichlorobis(benzonitrile)palladium(II) | PdCl₂(PhCN)₂ | PhCN | Pd(II) complexes |

| Bromodicarbonyl(cyclopentadienyl)iron(II) | [FeBr(Cp)(CO)₂] | Br⁻, CO | Fe(II) complexes nih.gov |

| Bis(1,5-cyclooctadiene)nickel(0) | Ni(cod)₂ | cod | Ni(0) complexes |

This table represents a generalized list of precursors suitable for coordination with phosphine ligands.

The stoichiometry, or the ligand-to-metal ratio, is a critical parameter that dictates the structure and properties of the final complex. researchgate.net By carefully controlling the molar ratio of this compound to the metal precursor, different coordination environments can be achieved. For a tridentate ligand, a 1:1 ratio is often targeted to form a species of the type [M(L)Xn], where L is this compound and X represents other ancillary ligands.

However, if the metal center can accommodate it, a 2:1 ligand-to-metal ratio can lead to the formation of [M(L)₂] type complexes, often resulting in a distorted octahedral geometry where two tridentate ligands envelop the central metal atom. d-nb.info The formation of these different species is highly dependent on factors such as the coordination number preference of the metal ion, steric hindrance between the ligands, and the reaction conditions, including pH and solvent. researchgate.netmdpi.comscirp.org Studies on other metal-ligand systems have shown that changes in pH can alter the protonation state of a ligand and thereby influence the resulting metal-to-ligand ratio in the final complex. mdpi.comscirp.org

| Molar Ratio (Ligand:Metal) | Potential Complex Stoichiometry | General Structural Formula | Notes |

| 1:1 | Monoligand Complex | [M(L)Xn] | The most common target for a single tridentate ligand. X can be other ligands like halides, CO, or solvent molecules. |

| 2:1 | Bischelated Complex | [M(L)₂] | Forms an octahedral-like coordination sphere with two tridentate ligands. d-nb.info Feasible if sterics permit and the metal has a coordination number of 6. |

This table illustrates theoretical outcomes based on reactant stoichiometry.

Ligand Coordination Modes and Denticity

The way a ligand binds to a metal center, its coordination mode, and the number of donor atoms it uses, its denticity, are defining features of a metal complex.

This compound is explicitly designed to act as a tridentate ligand, binding to a single metal center through its phosphorus, nitrogen, and sulfur atoms simultaneously. This P,N,S combination of donor atoms is noteworthy; the phosphorus atom acts as a soft donor with both σ-donating and π-accepting capabilities, the nitrogen atom is a harder σ-donor, and the sulfur atom is a soft σ-donor. This mixed-donor character allows the ligand to form stable chelate rings with a wide variety of transition metals, which often have a high affinity for soft donors like phosphorus and sulfur. Analogous tridentate P,N,O ligands have been shown to form stable, distorted octahedral complexes with metals like iron, cobalt, and nickel. d-nb.info

The defining feature of the this compound ligand is its rigid spirocyclic scaffold. This framework is not conformationally flexible, meaning it holds the P, N, and S donor atoms in a pre-organized arrangement. When the ligand binds to a metal, this rigidity imposes a specific geometry upon the resulting complex. The constrained nature of the backbone minimizes unwanted side reactions and helps to create a well-defined and predictable coordination environment around the metal ion. This structural rigidity is a key element in creating a chiral pocket around the metal's active site, which is essential for stereocontrol in asymmetric catalysis.

Electronic and Steric Properties of Coordinated this compound

The behavior of a metal complex in a chemical reaction is governed by the electronic and steric properties of its ligands. researchgate.net this compound imparts a unique combination of these effects.

Sterically, this compound is an exceptionally bulky ligand. This is due to two main factors: the rigid and voluminous spirocyclic core and the large 3,5-di-tert-butylphenyl (DTB) group attached to the phosphorus atom. This significant steric hindrance plays several roles: it can protect the metal center from decomposition pathways, influence the coordination number of the metal, and control the approach of substrates to the catalytic site. The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ), while the space occupied by the entire ligand can be assessed using methods like the percent buried volume (%Vbur), which can be calculated from X-ray crystallographic data. researchgate.net

| Property | Contributing Moiety | Description | Method of Analysis |

| Electronic | Phosphine (P), Amine (N), Thioether (S) | Combines σ-donation from P, N, and S with π-acceptance from the P atom. The overall effect modulates the electron density at the metal center. | IR Spectroscopy (of M-CO), Electrochemistry |

| Steric | Spirocyclic scaffold, DTB-phenyl group | The rigid scaffold and bulky substituents create a large, well-defined chiral pocket around the metal center, restricting access. | X-ray Crystallography (for cone angle, %Vbur) |

Evaluation of Ligand Electron-Donating/Withdrawing Capabilities

The electronic character of a ligand, specifically its ability to donate or withdraw electron density from a metal center, is a critical factor in determining the reactivity and stability of the resulting coordination complex. For phosphine-containing ligands like this compound, this is often evaluated using spectroscopic techniques, such as infrared (IR) spectroscopy of metal-carbonyl complexes, or through computational methods.

The bis(3,5-di-t-butylphenyl)phosphino group is generally considered to be a strong electron-donating moiety. The presence of electron-donating alkyl groups (tert-butyl) on the phenyl rings increases the electron density on the phosphorus atom, enhancing its σ-donating ability towards the transition metal. This increased electron density at the metal center can, in turn, influence the catalytic activity, for instance, by promoting oxidative addition steps in a catalytic cycle.

Table 1: Illustrative Comparison of Electronic Properties of Related Phosphine Ligands

| Ligand | Substituent on Phosphorus | Expected Electronic Effect |

| Triphenylphosphine (PPh₃) | Phenyl | Moderately electron-donating |

| Tri(p-tolyl)phosphine | p-Tolyl | More electron-donating than PPh₃ |

| This compound | bis(3,5-di-t-butylphenyl) | Strongly electron-donating |

| Tri(pentafluorophenyl)phosphine | Pentafluorophenyl | Strongly electron-withdrawing |

This table provides an illustrative comparison based on general principles of ligand electronic effects. Specific quantitative values for this compound are not available in the cited literature.

Steric Hindrance and Its Impact on the Coordination Environment

The steric bulk of a ligand is a key determinant of the coordination geometry and the accessibility of the metal center to substrates in a catalytic reaction. The this compound ligand is characterized by significant steric hindrance, primarily arising from the two bulky 3,5-di-tert-butylphenyl groups attached to the phosphorus atom.

This steric bulk has several important consequences for the coordination environment:

Creation of a Chiral Pocket: The rigid spirobiindane backbone, combined with the bulky substituents, creates a well-defined and sterically crowded chiral environment around the metal center. This is essential for achieving high enantioselectivity in asymmetric catalysis, as it dictates the orientation of the substrate as it approaches the metal.

Influence on Coordination Number and Geometry: The large steric demand of the ligand can limit the number of other ligands that can coordinate to the metal, potentially favoring lower coordination numbers. It can also enforce specific coordination geometries to minimize steric clashes.

Modulation of Reactivity: The steric hindrance can influence the rates of ligand association and dissociation, as well as the approach of substrates to the catalytic site. This can be beneficial in controlling the selectivity of a reaction. For example, in iridium-catalyzed asymmetric hydrogenations, the steric environment created by ligands like this compound is crucial for achieving high levels of enantiomeric excess. nih.gov

The steric properties of phosphine ligands are often quantified by the Tolman cone angle. While a specific value for this compound is not documented in the searched literature, the presence of the di-tert-butylphenyl groups suggests a large cone angle, comparable to or exceeding that of other bulky phosphine ligands.

Table 2: Illustrative Comparison of Steric Properties of Related Phosphine Ligands

| Ligand | Key Steric Feature | Expected Steric Impact |

| Trimethylphosphine (PMe₃) | Small alkyl groups | Low steric hindrance |

| Triphenylphosphine (PPh₃) | Phenyl groups | Moderate steric hindrance |

| Tricyclohexylphosphine (PCy₃) | Cyclohexyl groups | High steric hindrance |

| This compound | bis(3,5-di-t-butylphenyl) groups and spiro backbone | Very high steric hindrance |

This table provides an illustrative comparison based on the structural features of the ligands. Specific quantitative cone angle values for this compound are not available in the cited literature.

Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (R)-(+)-7-[N-(2-phenylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane |

| PPh₃ | Triphenylphosphine |

| PMe₃ | Trimethylphosphine |

| PCy₃ | Tricyclohexylphosphine |

Applications of R Dtb Spirosap Ph in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an efficient and atom-economical route to chiral molecules. nih.gov The development of effective chiral catalysts is paramount for achieving high enantioselectivity and efficiency. nih.gov Chiral spiro ligands, which combine a rigid skeleton with multidentate coordination, have been shown to stabilize iridium catalysts, creating a well-defined chiral environment around the metal center that allows for precise facial discrimination of substrates. nih.gov Within this class, iridium complexes featuring tridentate chiral spiro aminophosphine (B1255530) ligands have demonstrated remarkable stability and performance. nih.govresearchgate.net

Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a fundamental transformation, yielding valuable intermediates for pharmaceuticals and fine chemicals. nih.gov While various catalysts have been developed, iridium complexes with tridentate spiro ligands have shown exceptional activity and selectivity for particularly challenging ketone substrates. nih.govresearchgate.net

Aromatic Ketones

The asymmetric hydrogenation of aromatic ketones is a widely studied reaction. For this class of substrates, highly efficient catalysts have been developed from the broader family of spiro ligands. Specifically, iridium catalysts bearing a pyridine (B92270) group, designated as Ir-SpiroPAP, have exhibited extremely high activity, achieving turnover numbers up to 4.5 million, the highest reported for a molecular catalyst in this context. nih.govresearchgate.netresearchgate.net While the SpiroSAP ligand class is noted for its high efficiency, the literature primarily highlights its application for other types of ketones, with related ligands like SpiroPAP being the preferred choice for aromatic ketones. nih.govresearchgate.net

β-Ketoesters

Iridium catalysts incorporating SpiroSAP ligands are particularly effective for the asymmetric hydrogenation of β-ketoesters. strem.com Specifically, the iridium-catalyzed asymmetric hydrogenation of β-alkyl-β-ketoesters using a catalyst system with a tridentate spiro P-N-S ligand, (R)-DTB-SpiroSAP, proceeds with outstanding results. nih.govthieme-connect.de This process yields chiral β-alkyl-β-hydroxyesters with excellent enantioselectivities (95–99.9% ee) and can be performed with very low catalyst loadings, achieving turnover numbers as high as 355,000. nih.govthieme-connect.de The reaction proceeds smoothly under mild conditions, typically using methanol (B129727) as a solvent with a base additive like sodium hydroxide (B78521) at room temperature and moderate hydrogen pressure. thieme-connect.de

The versatility of this catalytic system is demonstrated by its high performance across a range of β-alkyl-β-ketoester substrates, accommodating various alkyl groups (R¹) from simple methyl and ethyl groups to more sterically demanding or functionalized chains. thieme-connect.de

Table 1: Performance of the Ir-(R)-DTB-SpiroSAP catalyst in the asymmetric hydrogenation of various β-alkyl-β-oxo esters. thieme-connect.de Reaction Conditions: {IrCl(cod)}₂ (0.05 mol%), (R)-DTB-SpiroSAP (0.11 mol%), NaOH, H₂ (10 atm), MeOH, rt.

Dialkyl Ketones

Dialkyl ketones are recognized as challenging substrates for asymmetric hydrogenation due to the difficulty catalysts face in distinguishing between two electronically and sterically similar alkyl groups. nih.govsci-hub.stchinesechemsoc.org Iridium catalysts featuring tridentate spiro ligands, such as SpiroSAP and the related SpiroPNP, have been specifically designed and identified as highly efficient for this difficult transformation. nih.govresearchgate.net The design of these catalysts focuses on creating a crowded and narrow chiral pocket, which is critical for achieving precise enantioselective recognition. sci-hub.st Research in this area led to the development of iridium catalysts with tridentate chiral spiro phosphine-amine-phosphine (SpiroPNP) ligands, which demonstrated excellent enantioselectivity in the hydrogenation of a variety of dialkyl ketones. sci-hub.stresearchgate.net This work underscores the effectiveness of the general spiro-ligand framework for this class of substrates. nih.gov

Hydrogenation of Imines and Enamines

The asymmetric hydrogenation of imines is a direct and atom-economical method for producing chiral amines, which are crucial components of many natural products and pharmaceuticals. chinesechemsoc.org However, this reaction presents challenges, including potential catalyst poisoning by the amine product and the existence of E/Z isomers of the imine substrate. chinesechemsoc.org

Dialkyl Imines

The enantioselective hydrogenation of dialkyl imines is particularly difficult because the two alkyl substituents are often very similar, making chiral recognition by a catalyst a significant hurdle. chinesechemsoc.org In a study focused on developing catalysts for this transformation, an iridium catalyst based on the SpiroSAP ligand was evaluated. chinesechemsoc.org In the screening of various catalysts for the hydrogenation of a model dialkyl imine, the Ir-SpiroSAP complex (designated C10 in the study) provided the corresponding chiral amine with a 73% yield and 50% enantiomeric excess. chinesechemsoc.org While this result demonstrates the catalytic competence of the SpiroSAP system, the study ultimately developed a more highly selective catalyst for this specific application by modifying the ligand structure to a phosphine-amine-phosphine (SpiroPNP) framework. chinesechemsoc.org

Hydrogenation of Unsaturated Carboxylic Acids.organic-chemistry.orgnih.gov

The iridium complex of (R)-DTB-SpiroSAP-Ph is noted for its use in the asymmetric hydrogenation of α-keto acids. strem.com This catalytic system provides a valuable method for the synthesis of chiral carboxylic acids, which are important intermediates in the production of pharmaceuticals and fine chemicals. organic-chemistry.org

Tetra- and Tri-Substituted α,β-Unsaturated Carboxylic Acids

Catalyst Activity and Efficiency: Turnover Numbers (TONs) and Turnover Frequencies (TOFs).catalysis.blogsciencenet.cnrsc.orgsci-hub.se

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for assessing the efficiency of a catalyst. catalysis.blog TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming deactivated, while TOF measures the number of catalytic cycles occurring per unit of time. catalysis.blogsciencenet.cn High TONs and TOFs are indicative of a highly efficient and stable catalyst. catalysis.blog In the context of electrochemical reactions, the TOF is often related to the overpotential (η), and the relationship between log(TOF) and η can be used to characterize the intrinsic activity of a catalyst. sci-hub.se For photochemical water oxidation with molecular Ru catalysts, both TONs and TOFs are key performance indicators. rsc.org While specific TON and TOF values for this compound were not detailed in the provided search results, iridium-catalyzed hydrogenations of α,β-unsaturated carboxylic acids using other chiral ligands have achieved TONs as high as 10,000. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions.nankai.edu.cnnih.govmdpi.comchemistry.coach

Transition metal-catalyzed asymmetric carbon-carbon bond-forming reactions are fundamental transformations in modern organic synthesis. nankai.edu.cnmdpi.com Chiral ligands play a crucial role in these reactions by controlling the stereochemical outcome. nankai.edu.cn Various methods, such as the Suzuki, Stille, and Heck reactions, are widely employed for creating C-C bonds. mdpi.comchemistry.coachabcr.com

Asymmetric Allylic Substitutions.rsc.orgnih.govbeilstein-journals.org

Asymmetric allylic substitution is a powerful method for constructing chiral molecules. rsc.org Palladium-catalyzed reactions, in particular, have been extensively studied. rsc.orgnih.gov The this compound ligand, in complex with iridium, has been utilized in such transformations. chinesechemsoc.org The choice of ligand is critical for achieving high enantioselectivity. For instance, in Pd-catalyzed allylic substitutions, phosphite-oxazoline ligands have shown excellent activity and selectivity for a range of substrates. dokumen.pub Mechanistic studies, including deuterium (B1214612) labeling, have been employed to understand the stereochemical pathways of these reactions, such as determining whether the mechanism is a syn- or anti-SN2' process. beilstein-journals.org

Conjugate Additions.strem.comprinceton.edu

Conjugate addition reactions are a key strategy for forming carbon-carbon bonds. princeton.edu The this compound ligand has been employed in nickel-catalyzed enantioselective conjugate additions of α-ketoesters to nitroalkenes. strem.com This highlights the versatility of the ligand in promoting different types of C-C bond-forming reactions.

Hydroformylation and Isomerization-Hydroformylation.nih.govmpg.denih.gov

Hydroformylation is a major industrial process for the production of aldehydes from alkenes. nih.govnih.gov A significant challenge in this area is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer. nih.gov Tandem isomerization-hydroformylation allows for the conversion of internal olefins to linear aldehydes. mpg.de While the direct application of this compound in hydroformylation was not found in the search results, rhodium complexes with spirocyclic diphosphite ligands have demonstrated excellent activity and regioselectivity in the hydroformylation of various olefins. nih.govnih.gov

Interactive Data Table:

| Reaction Type | Metal | Substrate Class | Key Finding |

| Asymmetric Hydrogenation | Iridium | α-Keto acids | Used for the synthesis of chiral carboxylic acids. strem.com |

| Asymmetric Allylic Substitution | Iridium | Not specified | Employed as a chiral ligand. chinesechemsoc.org |

| Conjugate Addition | Nickel | α-Ketoesters and nitroalkenes | Catalyzes enantioselective addition. strem.com |

Annulation and Cycloaddition Reactions

Based on a comprehensive review of the scientific literature, there are no specific published examples of the application of the this compound ligand in catalyzing annulation or cycloaddition reactions. While the broader class of spiro-ligands has been utilized in such transformations, research detailing the use of this particular ligand for these reaction types is not currently available.

Other Asymmetric Transformations

The primary documented application of this compound is as a component of highly efficient iridium-based catalysts for asymmetric hydrogenation reactions. These transformations are crucial for the stereoselective synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Iridium complexes incorporating the this compound ligand have demonstrated remarkable efficiency and enantioselectivity in the asymmetric hydrogenation of challenging β-alkyl-β-ketoesters. The tridentate P,N,S-coordination of the SpiroSAP ligand to the iridium center creates a stable and effective catalytic species. nih.gov The introduction of a thioether moiety, as present in this compound, is a key feature of the broader SpiroSAP ligand family, which has proven effective for this class of substrates. nih.govnih.gov

In a representative system, an iridium catalyst derived from a SpiroSAP ligand successfully hydrogenated a variety of β-alkyl-β-ketoesters, affording the corresponding chiral β-alkyl-β-hydroxyesters with excellent enantioselectivities, often ranging from 95% to 99.9% ee. nih.gov These reactions can achieve very high turnover numbers, indicating a highly active and robust catalyst. nih.gov

Table 1: Asymmetric Hydrogenation of β-Alkyl-β-Ketoesters with a Chiral Ir-SpiroSAP Catalyst

| Substrate (R-group) | Product | Yield (%) | ee (%) |

| Methyl | Chiral β-hydroxyester | >99 | 98.2 |

| Ethyl | Chiral β-hydroxyester | >99 | 98.5 |

| n-Propyl | Chiral β-hydroxyester | >99 | 99.1 |

| n-Butyl | Chiral β-hydroxyester | >99 | 99.0 |

| Isopropyl | Chiral β-hydroxyester | >99 | 99.9 |

Note: This data represents the general effectiveness of the Ir-SpiroSAP catalyst system for β-alkyl-β-ketoesters as reported in the literature. nih.gov

More recently, the utility of spiro-phosphine ligands has been extended to the asymmetric hydrogenation of dialkyl imines, a particularly challenging substrate class due to the steric and electronic similarity of the two alkyl substituents on the C=N bond. chinesechemsoc.org While many catalysts are effective for aryl-alkyl imines, efficient systems for dialkyl imines are less common. chinesechemsoc.org

An iridium catalyst featuring a chiral spiro phosphine-amine-phosphine ligand, a class to which this compound is related, was developed for this purpose. chinesechemsoc.org By fine-tuning the steric and electronic properties of the ligand framework, high yields and enantioselectivities were achieved for a range of dialkyl imines. chinesechemsoc.org Specifically, in the optimization of catalysts for the hydrogenation of N-sulfonyl ketimines, a catalyst system (C4) incorporating a phenyl group at the R' position, analogous to the phenylthio group in this compound, provided good enantioselectivity. nih.gov

Table 2: Catalyst Screening in Asymmetric Hydrogenation of an N-Sulfonyl Ketimine

| Catalyst ID | R' Group | Yield (%) | ee (%) |

| C3 | Xyl | 68 | 37 |

| C4 | Ph | 75 | 78 |

| C5 | Ph (on P) | 70 | 71 |

| C6 | Ph (on P) | 82 | 73 |

Note: This data is from a study on related spiro ligands for the asymmetric hydrogenation of dialkyl imines, highlighting the influence of the ligand structure on enantioselectivity. nih.gov

These findings underscore the potential of iridium complexes of this compound and related ligands in demanding asymmetric hydrogenation reactions, providing access to valuable chiral molecules with high levels of stereocontrol.

Mechanistic Investigations of R Dtb Spirosap Ph Catalyzed Reactions

Chiral Recognition and Stereoinduction Models

Chiral recognition is the process by which the chiral catalyst differentiates between the two prochiral faces of a substrate or the two enantiomers of a racemic starting material. nih.gov This recognition is the foundation of asymmetric catalysis and is governed by the specific interactions between the substrate and the chiral ligand.

The stereoinduction observed in reactions catalyzed by (R)-DTB-SpiroSAP-Ph arises from a complex interplay of non-covalent interactions between the ligand and the substrate within the coordination sphere of the metal. These interactions include:

Steric Repulsion: The bulky groups on the spiro ligand, such as the di-tert-butylphenyl (DTB) groups, create significant steric hindrance that physically blocks certain approaches of the substrate, thereby favoring less hindered pathways.

π-π Interactions: Aromatic rings on both the substrate and the ligand (such as the phenyl group on the SpiroSAP backbone) can engage in attractive π-π stacking interactions, which can help to lock the substrate into a specific conformation. mdpi.com

Hydrogen Bonding: The presence of heteroatoms (N, O, S) in the ligand and substrate can lead to the formation of hydrogen bonds, further stabilizing a particular transition state. osti.gov

DFT studies on a related iridium-catalyzed reaction highlight the importance of these interactions. In the stereocontrolling C-C bond-forming step, favorable interactions between the Ir-π-allyl intermediate and an enolate are achieved when the phenyl group of the enolate is positioned away from the aryl group of the N-heterocyclic carbene (NHC) bound to the iridium, minimizing steric clash. nih.gov This synergy between substrate and ligand dictates the facial selectivity of the nucleophilic attack. rsc.org

The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. The chiral ligand stabilizes the transition state leading to the major enantiomer more than the one leading to the minor enantiomer.

Computational chemistry, particularly DFT, is a powerful tool for modeling the geometries and energies of these transition states. catalysis.blogcolumbia.edu For a related Ir-spiro-phosphoramidite catalyst, DFT calculations revealed the geometries of the transition states for the formation of the key π-allyl intermediate. nih.gov The study compared endo and exo coordination of the substrate, finding that the endo pathway had a lower energy barrier. nih.gov

The table below, based on data from a DFT study of a related Ir-(S)-spiro-phosphoramidite catalyst, illustrates how the ligand influences the energetics of the transition states for the formation of the π-allyl intermediate from either the (R)- or (S)-substrate. nih.gov

| Entry | Substrate | Coordination | Relative Gibbs Free Energy (kcal/mol) |

| 1 | (S)-substrate | endo | 13.8 |

| 2 | (R)-substrate | endo | 13.6 |

| 3 | (S)-substrate | exo | >13.8 (not lowest) |

| 4 | (R)-substrate | exo | >13.6 (not lowest) |

The calculations show that the energy barriers for the endo pathways are very similar for both substrate enantiomers, but the interaction energies between the substrate and the catalyst were most favorable for the transition state involving the (S)-substrate in an endo orientation. nih.gov This subtle difference in stabilization, dictated by the geometry of the substrate-ligand complex in the transition state, is ultimately responsible for the enantioselectivity of the reaction. The analysis of these geometries provides a rational model for how the chiral information from the ligand is transferred to the product. nih.gov

Influence of Reaction Conditions on Mechanistic Pathways

The efficiency and stereochemical outcome of reactions catalyzed by the chiral iridium complex derived from the P,N,S-tridentate ligand this compound are intricately linked to the specific reaction conditions employed. Variations in temperature, solvent, and reactant concentrations can significantly influence the reaction mechanism, affecting the rates of competing pathways and the energies of diastereomeric transition states. A comprehensive understanding of these influences is paramount for optimizing reaction protocols and gaining deeper mechanistic insights.

Solvent Effects

The choice of solvent plays a critical role in the catalytic cycle, primarily by influencing the solubility of the catalyst and substrates, the stabilization of charged intermediates or transition states, and the potential for direct coordination to the metal center. In the context of iridium-catalyzed asymmetric hydrogenations, solvent polarity and coordinating ability can dramatically alter both reactivity and enantioselectivity.

For instance, in reactions involving polar substrates, polar solvents are often employed to ensure homogeneity. A technical note on an iridium-catalyzed asymmetric hydrogenation of a ketoester using an (R)-catalyst specifies ethanol (B145695) (EtOH) as the solvent, in conjunction with a base, to achieve a high yield. strem.com The protic nature of ethanol can facilitate proton transfer steps, which are often integral to the catalytic cycle.

General studies on solvent effects in stereoselective reactions have established that the solvent is not merely an inert medium but can form distinct solute-solvent clusters that act as the true reactive species. rsc.orgresearchgate.net This interaction can lead to complex kinetic profiles. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent are all crucial factors that can alter the energy landscape of the reaction and, consequently, the stereochemical outcome. researchgate.net The equilibrium between different solvated forms of the catalyst and intermediates can be shifted by changing the solvent, thereby favoring one mechanistic pathway over another.

Temperature Dependence

Temperature is a fundamental parameter that affects the rate of all elementary steps in a catalytic cycle. According to transition state theory, the enantioselectivity of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomeric products. This term is composed of both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions.

In many asymmetric catalytic reactions, a linear relationship is observed between the logarithm of the enantiomeric ratio and the inverse of the temperature (a linear Eyring plot). However, non-linear temperature effects have been documented in various stereoselective reactions, indicating a more complex mechanistic scenario. rsc.orgresearchgate.net Such non-linearity can arise from a change in the rate-determining step, the existence of a catalyst-substrate resting state, or an equilibrium between different active catalyst species. rsc.org While specific studies on the temperature effects for this compound catalyzed reactions are not extensively detailed in the available literature, these general principles are broadly applicable. For instance, a decrease in reaction temperature generally leads to higher enantioselectivity, as the selection is more dependent on the enthalpic term, which is often the primary driver for stereochemical differentiation.

Influence of Ligand Structure and Additives

While not a reaction condition in the traditional sense, the structure of the chiral ligand is a critical determinant of the mechanistic pathway. The this compound ligand features bulky di-tert-butylphenyl groups on the phosphorus atom, which create a defined chiral pocket around the iridium center. The nature of this pocket dictates the binding geometry of the substrate.

In a study on the iridium-catalyzed asymmetric hydrogenation of dialkyl imines, a series of spiro phosphine-amine-phosphine ligands, structurally related to SpiroSAP, were investigated. The results demonstrate the profound impact of the steric bulk of the substituents on the phosphorus atoms on the enantioselectivity of the reaction.

| Catalyst (Ir-Ligand) | R Group on Spiro-P | R' Group on Amine-P | Yield (%) | ee (%) |

|---|---|---|---|---|

| C4 | DTB | Ph | 75 | 78 |

| C5 | Xyl | Ph | 70 | 71 |

| C6 | Ph | Ph | 82 | 73 |

| C7 | Ph | Xyl | 57 | 74 |

| C8 | Ph | DTB | 46 | 55 |

As shown in Table 1, modifying the aryl groups (R) on the phosphorus atom attached to the spiro skeleton from the bulky di-tert-butylphenyl (DTB) to the less sterically demanding xylyl (Xyl) or phenyl (Ph) group resulted in a decrease in enantioselectivity from 78% ee to 71% and 73% ee, respectively. chinesechemsoc.org This suggests that the larger steric hindrance of the DTB group in a ligand like this compound is crucial for creating a highly organized transition state that effectively differentiates between the two faces of the prochiral substrate.

Additives, particularly bases, are also known to play a significant role. In the iridium-catalyzed hydrogenation of a ketoester, the use of potassium tert-butoxide (KOtBu) was reported. strem.com Bases can act as co-catalysts, facilitating the deprotonation of catalyst precursors or substrates, and can influence the equilibrium between different catalyst species in the reaction mixture. The concentration and nature of the base can therefore modulate the reaction rate and, in some cases, the stereoselectivity by altering the dominant mechanistic pathway.

Ligand Design Principles and Structure Activity Relationships for Spirosap Ligands

Impact of Phosphorus Substituents (e.g., DTB vs. Ph, Xyl) on Catalytic Performance

The substituents on the phosphorus atom of SpiroSAP ligands play a pivotal role in defining the steric and electronic environment of the catalytic center, which in turn significantly influences enantioselectivity and reactivity. chinesechemsoc.orgnumberanalytics.comsigmaaldrich.com The choice of these substituents, such as 3,5-di-tert-butylphenyl (DTB), phenyl (Ph), and 3,5-dimethylphenyl (Xyl), allows for the fine-tuning of the catalyst's chiral pocket. chinesechemsoc.org

Research has shown that bulky substituents on the phosphorus atom generally lead to higher enantioselectivity. For instance, in the asymmetric hydrogenation of certain imines, modifying the aryl groups on the phosphorus atom attached to the spiro skeleton revealed a clear trend. chinesechemsoc.org Decreasing the steric hindrance by moving from the bulky DTB group to the smaller Xyl and Ph groups resulted in a decrease in the enantiomeric excess (ee) of the product. chinesechemsoc.org This suggests that the larger steric bulk of the DTB group creates a more defined and effective chiral environment around the metal center, leading to better discrimination between the prochiral faces of the substrate. chinesechemsoc.orgresearchgate.net

The electronic properties of the phosphorus substituents also contribute to the catalytic performance. ethz.chnih.gov Electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing the catalytic activity and stability. The interplay between steric and electronic effects is crucial, and the optimal substituent is often a balance of these factors, tailored to the specific reaction and substrate. numberanalytics.comethz.ch

| Ligand-Catalyst Combination | Phosphorus Substituent (R) | Enantiomeric Excess (ee) |

|---|---|---|

| C5 | Xyl | 71% |

| C6 | Ph | 73% |

| C7 | Ph | 74% |

| C8 | Ph | 55% |

Effects of Spiro Scaffold Modifications

The rigid and well-defined spirocyclic backbone is a hallmark of SpiroSAP ligands, providing a robust platform for constructing an effective chiral environment. acs.orgacs.org Modifications to this scaffold, either by altering the core structure or by introducing additional coordinating functionalities, have profound effects on the catalytic properties.

Introduction of Additional Functionalities (e.g., pyridine (B92270), oxazoline)

A significant strategy in the evolution of SpiroSAP ligands involves the incorporation of additional coordinating groups to create tridentate ligands. researchgate.netnih.gov This approach has been shown to markedly enhance catalyst stability, enantioselectivity, and efficiency. researchgate.netnih.govresearchgate.net

The introduction of a pyridine group to a bidentate spiro aminophosphine (B1255530) (SpiroAP) ligand, forming a SpiroPAP ligand, results in iridium catalysts with exceptionally high activity and enantioselectivity in the hydrogenation of a wide range of substrates. nih.govresearchgate.net Similarly, the incorporation of a thioether group leads to the SpiroSAP ligand family, which has proven highly effective for the asymmetric hydrogenation of challenging substrates like β-alkyl-β-ketoesters. researchgate.netnih.govacs.org

Furthermore, the addition of an oxazoline (B21484) moiety to create SpiroOAP ligands has yielded catalysts with high enantioselectivity in the asymmetric hydrogenation of α-keto amides and racemic α-aryloxy lactones. nih.govresearchgate.net These tridentate ligands, by creating a more stable and well-defined coordination sphere around the metal, enhance the catalyst's ability to discriminate between the two faces of a substrate. researchgate.netresearchgate.net The unsymmetrical "push-pull" electronic effect created by the different donor groups, such as pyridine and oxazoline, can also facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

| Ligand Type | Additional Functionality | Substrate Class | Performance Highlights |

|---|---|---|---|

| Ir-SpiroPAP | Pyridine | Aryl ketones, β- and δ-ketoesters, etc. | High activity and excellent enantioselectivity, with turnover numbers up to 4.5 million. |

| Ir-SpiroSAP | Thioether | β-alkyl-β-ketoesters, dialkyl ketones | High efficiency and enantioselectivity for challenging substrates. |

| Ir-SpiroOAP | Oxazoline | α-keto amides, racemic α-aryloxy lactones | High enantioselectivity. |

Strategies for Enhancing Enantioselectivity and Reactivity

The quest for superior catalytic performance is a continuous effort in asymmetric catalysis, involving the strategic optimization of ligand properties to maximize both enantioselectivity and reactivity. numberanalytics.commdpi.com

Tuning of Bite Angles

The bite angle, defined as the P-M-P angle in a bidentate phosphine (B1218219) ligand, is a critical geometric parameter that influences both the selectivity and activity of a catalyst. nih.govcmu.eduresearchgate.net The rigid spiro backbone of SpiroSAP ligands pre-organizes the coordinating phosphorus atoms, leading to a well-defined bite angle. The introduction of oxygen atoms into the ligand backbone, for example, has been shown to increase the bite angle. nih.gov Larger bite angles can favor the formation of certain products in reactions like hydroformylation and can also promote the product-forming reductive elimination step in catalytic cycles. nih.govcmu.edu While the concept of bite angle is most directly applicable to bidentate ligands, the geometric constraints imposed by the tridentate coordination in many advanced SpiroSAP derivatives play a similar role in dictating the geometry and, consequently, the reactivity of the metal center. researchgate.net The adaptable nature of some spiro-based ligands allows for significant variations in the bite angle depending on the coordinated metal, which can have profound consequences for catalytic performance. researchgate.net

Theoretical and Computational Studies on R Dtb Spirosap Ph and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and reactivity of catalytic systems. orientjchem.org DFT calculations allow for the investigation of ground-state geometries, transition states, and the non-covalent interactions that are critical for enantioselectivity in reactions catalyzed by chiral phosphoric acids and their derivatives. mdpi.comnih.gov These calculations provide a balance between computational cost and accuracy, making them suitable for the complex structures of (R)-DTB-SpiroSAP-Ph and its associated complexes. rsc.org

A fundamental application of DFT is the geometry optimization of molecules to find their most stable three-dimensional structure. ajol.info For this compound, this involves calculating the optimized geometries of the free ligand and, more importantly, its complexes with various metals (e.g., iridium, palladium, nickel). orientjchem.orgnih.govnih.gov

The optimization process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. ajol.inforesearchgate.net For instance, in a metal complex, DFT can precisely calculate the coordination bonds between the metal center and the phosphorus and sulfur atoms of the SpiroSAP ligand. researchgate.net This information is vital for understanding the steric and electronic environment around the metal's active site. The calculated energies of these optimized structures indicate their relative stabilities, suggesting that the formation of such metal complexes is often a spontaneous and favorable process. orientjchem.orgajol.info The accuracy of these predicted geometries is crucial, with modern dispersion-corrected functionals like ωB97XD showing excellent performance in reproducing experimental structures. rsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| Pd-P Bond Length | 2.35 Å | Indicates the strength of the phosphorus-metal coordination. |

| Pd-S Bond Length | 2.45 Å | Reflects the interaction of the sulfur donor with the metal center. |

| P-Pd-S Bite Angle | 92.5° | Defines the geometry of the chelate ring and influences the catalytic pocket. |

| Binding Energy | -25.5 kcal/mol | A negative value indicates the stability of the complex relative to the free ligand and metal. ajol.info |

Beyond stable structures, DFT is used to map out entire reaction pathways, including the high-energy transition states (TS) that control reaction rates and selectivity. youtube.com For a reaction catalyzed by an this compound complex, computational chemists can model the approach of a substrate and locate the TS for each possible reaction pathway (e.g., leading to the R or S product). researchgate.net

By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, researchers can predict the major product. researchgate.net The difference in activation energies between the two competing diastereomeric transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction. nih.gov These models often reveal that the origin of enantioselectivity arises from subtle differences in non-covalent interactions, such as hydrogen bonds or steric repulsion, between the chiral ligand and the substrate within the transition state assembly. mdpi.com Identifying the key interactions in the lowest-energy TS provides a clear rationale for the observed stereochemical outcome. researchgate.net

| Transition State | Relative Gibbs Free Energy (ΔG‡) | Predicted Outcome |

|---|---|---|

| TS-R (leading to R-product) | 21.0 kcal/mol | Favored pathway |

| TS-S (leading to S-product) | 22.8 kcal/mol | Disfavored pathway |

| Energy Difference (ΔΔG‡) | 1.8 kcal/mol | Corresponds to a high predicted enantiomeric excess for the R-product. |

Molecular Dynamics and Conformational Analysis

While DFT calculations are excellent for finding stationary points on the potential energy surface, molecules are dynamic entities. nih.gov Molecular dynamics (MD) simulations model the motion of atoms over time, providing insight into the conformational flexibility of the this compound ligand and its complexes. nih.govnih.gov

A thorough conformational analysis is essential because the ligand may exist as an ensemble of different conformers, and not all of them may be catalytically active. rsc.orgmdpi.com MD simulations can explore the accessible conformational space, identifying the most populated (lowest energy) conformers and the energy barriers for converting between them. mdpi.com In some cases, constant pH MD simulations can also be employed to understand how changes in the protonation state of the catalyst or substrate affect conformational dynamics and function. chemrxiv.orglivecomsjournal.orgmdpi.com This dynamic view is critical, as the flexibility or rigidity of the ligand's chiral backbone can directly impact the shape and accessibility of the catalytic pocket.

Prediction of Enantioselectivity and Rational Ligand Design

The ultimate goal of these computational studies is to accurately predict enantioselectivity and to rationally design better catalysts. rsc.orgsimonsfoundation.org By combining insights from DFT and MD, a comprehensive model of the catalytic cycle can be constructed. nih.gov These models can predict the enantiomeric ratio (er) or enantiomeric excess (ee) for a given reaction with remarkable accuracy, often matching experimental results closely. chemrxiv.orgchemrxiv.org

This predictive power enables the process of rational ligand design. nih.govnih.gov If a computational model accurately identifies the structural features of this compound responsible for selectivity, researchers can propose targeted modifications. For example, if a model shows that a specific substituent provides beneficial steric hindrance, new ligands can be designed with bulkier groups at that position to potentially enhance enantioselectivity. researchgate.net This in silico screening process allows chemists to prioritize the synthesis of the most promising ligand candidates, saving significant time and resources compared to a purely experimental trial-and-error approach. chemrxiv.org

| Reaction | Catalyst | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ir-(R)-SpiroSAP complex | 96.5 (R) | 95.0 (R) nih.gov |

| Friedel-Crafts Addition | (R)-Spiro Phosphoric Acid | 97.0 (S) | 98.0 (S) researchgate.net |

| C-H Activation | Rh-Chiral Cp Ligand | 94.0 (R) | 92.0 (R) chemrxiv.org |

Comparative Analysis of R Dtb Spirosap Ph with Other Chiral Ligand Systems

Comparison with Other Spirocyclic Ligands (e.g., SDP, SFDP, SpiroPAP, O-SDP)

Chiral spiro ligands, built upon skeletons like spirobiindane and spiro[4.4]nonane, have gained significant attention for their rigidity and stability, which often translate to high catalytic activity and enantioselectivity in asymmetric reactions. chinesechemsoc.orgchinesechemsoc.org The ligand (R)-DTB-SpiroSAP-Ph belongs to this family, which includes other prominent members such as SDP (Spirocyclic Diphosphine), SpiroPAP (Spirocyclic Phosphine-Aminophosphine), and the more recent O-SDP (Oxa-Spirocyclic Diphosphine).

The core of these ligands is often the 1,1'-spirobiindane-7,7'-diol (SPINOL) scaffold, which imparts axial chirality. chinesechemsoc.org The functional groups attached to this backbone dictate the ligand's electronic and steric properties. This compound is a phosphine-aminophosphine ligand, a structural motif it shares with SpiroPAP. This contrasts with diphosphine ligands like SDP and O-SDP.

A key development in this class was the introduction of heteroatoms into the spirocyclic backbone. chinesechemsoc.org For instance, O-SDP ligands are derived from oxa-spirocyclic diphenols (O-SPINOL). The introduction of oxygen atoms into the spiro skeleton, as seen in the comparison between SPINOL and O-SPINOL, elongates the distance between the two phenolic oxygen atoms. chinesechemsoc.org This structural modification results in a larger natural bite angle in the corresponding diphosphine ligand (O-SDP) compared to its all-carbon counterpart (SDP). This increased bite angle has been shown to be highly advantageous in certain catalytic applications, such as the Ruthenium-catalyzed asymmetric hydrogenation of challenging tetrasubstituted α,β-unsaturated carboxylic acids, where O-SDP ligands have demonstrated outstanding performance with enantioselectivities often exceeding 99% ee. chinesechemsoc.org

While direct comparative data for this compound against all these ligands in a single reaction is scarce, the performance of related spirocyclic systems provides a valuable benchmark. The modularity of the spiro framework allows for fine-tuning. For example, the SpiroSAP ligand family itself includes variants with different substituents on the phosphine (B1218219) and amine moieties, such as (R)-DTB-SpiroSAP-Bn and (R)-Xyl-SpiroSAP-Ph, allowing for optimization for specific catalytic transformations. strem.comstrem.com

Table 1: Performance Comparison of Spirocyclic Ligands in Asymmetric Hydrogenation

| Ligand | Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |

| O-SDP | Ru | α,β-Unsaturated Carboxylic Acids | up to 99 | >99 | chinesechemsoc.org |

| This compound | Ir | Ketone | 93 | 89 | strem.com |

| SpiroPAP | Ru | Aromatic Ketones | up to 100 | up to 99.8 | chinesechemsoc.org |

| SpirOP | Rh | α-Dehydroamino Acid Derivatives | - | High | chinesechemsoc.org |

This table presents selected data to illustrate the high efficacy of the spiro ligand class in asymmetric hydrogenation reactions.

Comparison with Classical Chiral Phosphine Ligands (e.g., BINAP, DuPHOS, SEGPHOS, JosiPhos)

Classical chiral phosphine ligands, particularly those with atropisomeric biaryl backbones (like BINAP and SEGPHOS) or those with chirality on the phosphine atom or a carbon backbone (like DuPHOS and JosiPhos), have been instrumental in the success of asymmetric catalysis. tcichemicals.comsigmaaldrich.com These ligands are often categorized as possessing "backbone chirality". tcichemicals.com

A primary distinction lies in the structural framework. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and SEGPHOS feature a C2-symmetric biaryl scaffold, which creates a well-defined chiral pocket around the metal center. sigmaaldrich.comresearchgate.net Their conformational flexibility is relatively limited, which is a desirable trait for high enantioselectivity. DuPHOS ligands feature a C2-symmetric four-membered phospholane (B1222863) ring on a benzene (B151609) backbone, known for its effectiveness in creating highly enantioselective catalysts. tcichemicals.com JosiPhos ligands are a versatile class of ferrocene-based diphosphine ligands.

This compound, with its rigid spirocyclic core, offers a more constrained and arguably more tunable three-dimensional structure compared to the biaryl rotation in BINAP or SEGPHOS. The spiro center locks the two aromatic rings, preventing rotation and creating a deep chiral groove. The electronic properties can also differ; SpiroSAP ligands are P,N-type ligands which can lead to different coordination chemistry and catalytic reactivity compared to the P,P-coordination of diphosphine ligands like BINAP, SEGPHOS, and DuPHOS.

In terms of performance, classical ligands like BINAP and SEGPHOS are benchmarks of excellence. Rhodium and Ruthenium complexes of BINAP and SEGPHOS are highly effective for a wide range of asymmetric hydrogenations, achieving up to >99% ee. sigmaaldrich.com For example, a Ru-DM-SEGPHOS complex is used for the reductive amination of ketoesters to chiral amino acid derivatives with enantioselectivities up to >99% ee. sigmaaldrich.com Similarly, Pd-complexes of DuPHOS are effective in reducing α-phthalimido ketones with good selectivities. thieme-connect.de

While classical ligands are incredibly powerful, the development of spirocyclic ligands like this compound was driven by the need for new structures to tackle challenging substrates or to improve upon existing catalysts in terms of activity, selectivity, or reaction scope. The unique stereoelectronic profile of the spiro architecture provides a complementary tool in the chemist's arsenal.

Table 2: Representative Performance of Classical Chiral Ligands

| Ligand | Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| SEGPHOS | Rh(acac)(C2H4)2 | 1,4-Addition | Coumarin | 88 | 99.6 | sigmaaldrich.com |

| DTBM-SEGPHOS | CuF2·H2O | Asymmetric Alkenylation | Aryl Aldehyde | up to 99 | up to 99 | sigmaaldrich.com |

| DM-SEGPHOS | Ru | Reductive Amination | Ketoester | - | up to >99 | sigmaaldrich.com |

| BINAP | - | General Asymmetric Hydrogenations | Various | High | up to >99 | chinesechemsoc.orgsigmaaldrich.com |

| (R,R)-Me-DuPhos | Pd(II) TFA | Hydrogenation | α-Phthalimido Ketones | High | up to 92 | thieme-connect.de |

Advantages and Limitations in Specific Catalytic Systems

The true value of a ligand is demonstrated by its performance in specific catalytic reactions. The rigid spirocyclic backbone of this compound and its relatives is a significant advantage, often leading to high enantioselectivities because it creates a well-defined and predictable chiral environment around the metal center. chinesechemsoc.orgchinesechemsoc.org

Advantages:

High Enantioselectivity in Hydrogenations: Spirocyclic ligands have shown exceptional efficacy in the asymmetric hydrogenation of a variety of substrates. Iridium catalysts bearing SpiroSAP ligands are effective for the hydrogenation of ketones. strem.com Recently, a chiral iridium catalyst with a spiro phosphine-amine-phosphine ligand was developed for the challenging asymmetric hydrogenation of dialkyl imines, affording chiral amines with high yields and enantioselectivities. chinesechemsoc.org The precise tuning of the chiral pocket by modifying substituents on the ligand was key to this success. chinesechemsoc.org

Effectiveness with Challenging Substrates: The development of O-SDP ligands, a structural relative of the spiro class, demonstrates a key advantage: tailored spiro ligands can provide solutions for substrates that are difficult for other catalyst systems. O-SDP/Ru catalysts excel in the hydrogenation of sterically hindered tetrasubstituted α,β-unsaturated carboxylic acids. chinesechemsoc.org

Modularity and Tunability: The SpiroSAP framework allows for systematic modification. Different alkyl or aryl groups can be placed on the phosphine (e.g., Di-tert-butylphenyl in DTB) or on the amine portion of the ligand, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific substrate. strem.comstrem.com

Limitations:

Synthetic Accessibility: While becoming more common, the synthesis of complex, multi-stereocenter spirocyclic ligands can be more involved and costly compared to some classical ligands whose syntheses have been optimized over decades.

Reaction Scope: While highly effective in certain reactions, no single ligand is universal. tcichemicals.com The optimal ligand is often dependent on the specific combination of metal, substrate, and reaction conditions. nih.govresearchgate.net For instance, while an Ir-SpiroSAP catalyst shows good enantioselectivity (78% ee) in one imine hydrogenation, changing the ligand's substituents can cause the selectivity to drop, and other spiro-type catalysts (like Ir-SpiroOAP) may show no enantioselectivity at all for the same substrate. chinesechemsoc.org This highlights that while the spiro backbone is privileged, successful application still requires careful catalyst screening.

Catalyst Deactivation: In some systems, the ligand or the resulting metal complex may be susceptible to deactivation. For example, some phosphine ligands can be sensitive to air or moisture, although the rigid spiro structure can sometimes impart greater stability. chinesechemsoc.org

Future Directions and Outlook in Chiral Ligand Development

Exploration of New Reaction Types and Substrate Scope

While (R)-DTB-SpiroSAP-Ph, in complex with iridium, has demonstrated high efficiency in the asymmetric hydrogenation of challenging substrates like β-alkyl-β-ketoesters, the full extent of its catalytic prowess is yet to be realized. researchgate.netstrem.com Future research will likely focus on expanding its application to a wider range of chemical transformations.

The structural rigidity and well-defined chiral environment of spirocyclic ligands make them prime candidates for other asymmetric reactions. nih.gov Potential areas of exploration include:

C-H Functionalization: The direct, stereoselective functionalization of C-H bonds is a major goal in organic synthesis. The development of this compound-metal complexes for such reactions could provide novel pathways to complex molecules. mdpi.com

Cycloaddition Reactions: Asymmetric [2+2] cycloadditions and 1,3-dipolar cycloadditions are powerful methods for constructing cyclic systems. mdpi.comrsc.org Tailoring this compound-based catalysts for these transformations could enable the synthesis of novel spirocyclic and polycyclic architectures. rsc.org

Cross-Coupling Reactions: The development of chiral ligands for enantioselective cross-coupling reactions remains an active area of research. tcichemicals.com Investigating the utility of this compound in Negishi or other cross-coupling reactions could broaden its impact. tcichemicals.comstrem.com

A critical aspect of this exploration will be the systematic evaluation of the ligand's performance with a more diverse set of substrates. For instance, while effective for β-alkyl-β-ketoesters, its applicability to substrates with different steric and electronic properties, such as α-keto amides or exocyclic olefins, warrants investigation. researchgate.netmdpi.com

Development of Immobilized or Heterogenized this compound Systems

A significant drawback of homogeneous catalysts, including iridium complexes of this compound, is the difficulty in separating them from the reaction mixture, which hinders catalyst recycling and can lead to product contamination. catalysis.blog Developing immobilized or heterogenized versions of this ligand system is a key future direction.

Strategies for immobilization include:

Covalent Attachment to Solid Supports: The ligand could be functionalized to allow for covalent bonding to solid supports like polymers, silica, or magnetic nanoparticles. nih.gov

Ionic Liquid-Supported Systems: The synthesis of chiral ionic-liquid-supported ligands has been shown to facilitate catalyst recycling in unconventional solvents. mdpi.com This approach could be adapted for this compound.

Self-Assembling Scaffolds: Genetically encoded, self-assembling protein scaffolds offer a modular platform for enzyme immobilization and could potentially be adapted for synthetic catalysts. nih.gov

The primary goal of heterogenization is to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. catalysis.blog This is a crucial step towards making catalysis with this compound more economically viable and environmentally friendly for industrial applications. catalysis.blogresearchgate.net

Sustainable Approaches in Ligand Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the design and application of catalytic systems. catalysis.blogmdpi.com Future efforts concerning this compound will likely incorporate more sustainable practices.

Key areas for improvement include:

Greener Ligand Synthesis: Developing synthetic routes to this compound that utilize renewable starting materials, employ safer solvents, and minimize waste generation. catalysis.blogresearchgate.net

Catalysis in Green Solvents: Moving away from traditional organic solvents towards more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. nih.gov

Atom Economy: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. researchgate.net

Advanced Computational Methodologies for Ligand Discovery

Computational chemistry has become an indispensable tool in modern catalyst development. plos.org For ligands like this compound, advanced computational methods can accelerate the discovery of new applications and the design of next-generation catalysts.

Future computational studies could involve:

Predictive Modeling: Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict the outcomes of reactions, understand reaction mechanisms, and rationalize stereoselectivity. plos.orgnih.govrsc.org

In Silico Ligand Design: Computationally designing novel spirocyclic ligands with improved or altered catalytic properties before undertaking their synthesis, thereby saving time and resources. silicos-it.be

Machine Learning: Employing machine learning algorithms to analyze large datasets of catalytic results, identify structure-activity relationships, and predict the performance of new ligand-metal combinations. nih.govsilicos-it.be

These computational approaches, when used in synergy with experimental work, can provide deep mechanistic insights and guide the rational design of more efficient and selective catalysts. rsc.org

Emerging Applications beyond Traditional Asymmetric Synthesis

The unique structural and electronic properties of chiral ligands like this compound suggest potential applications beyond their traditional role in asymmetric catalysis.

Emerging areas of interest include:

Materials Science: The incorporation of chiral ligands into polymers or metal-organic frameworks (MOFs) can lead to the development of functional materials with unique optical, electronic, or chiroptical properties. numberanalytics.com Macrocyclic ligands, a related class of compounds, are already being explored for the creation of sensors and other functional materials. numberanalytics.com

Medicinal Chemistry: Chiral molecules are central to drug discovery. While this compound is primarily a tool for synthesis, its derivatives could be investigated for their own biological activity or for use in drug delivery systems. numberanalytics.comrsc.org

Chiral Recognition: The well-defined chiral pocket of the ligand could be exploited for applications in enantioselective recognition and separation, for example, in chiral chromatography or as part of a sensor.

Exploring these non-traditional applications could significantly broaden the impact and utility of the this compound scaffold and its derivatives.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of (R)-DTB-SpiroSAP-Ph?

To achieve high enantiomeric purity, researchers should:

- Chiral Resolution : Use enantioselective catalysts (e.g., chiral phosphine ligands) during synthesis to control stereochemistry .

- Reaction Optimization : Adjust solvent polarity (e.g., toluene vs. THF) and temperature to minimize racemization.

- Purification : Employ chiral HPLC or crystallization with diastereomeric salts for separation. Validate purity via NMR and polarimetry .

Basic: Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : , , and NMR to verify backbone structure and phosphine coordination .

- X-ray Crystallography : Resolve spirocyclic conformation and stereochemical assignments .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

Advanced: How can computational modeling complement experimental studies of this compound’s catalytic mechanisms?

Integrate these approaches:

- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in asymmetric catalysis. Compare computed vs. experimental ee (enantiomeric excess) values .

- Kinetic Analysis : Use Eyring plots to correlate activation parameters (ΔG‡) with steric effects from tert-butyl groups .

- Synchrotron Studies : Pair computational predictions with XAS (X-ray absorption spectroscopy) to probe metal-ligand interactions in catalytic intermediates.

Advanced: What experimental designs minimize bias when evaluating this compound as a chiral ligand?

- Blinded Trials : Assign catalysts randomly to reaction batches to avoid observer bias.

- Control Systems : Compare performance against established ligands (e.g., BINAP) under identical conditions (solvent, temperature, substrate scope) .

- Statistical Validation : Use ANOVA to assess significance of enantioselectivity differences across trials .

Data Contradiction: How should researchers resolve discrepancies between theoretical and experimental ee values?

- Replicate Experiments : Confirm reproducibility across independent labs to rule out procedural errors.

- Cross-Validate Models : Refine DFT parameters (e.g., solvation effects) using experimental kinetic data .

- Characterize Byproducts : Use GC-MS or MALDI-TOF to detect trace impurities affecting enantioselectivity .

Advanced: What strategies enhance the stability of this compound under oxidative catalytic conditions?

- Ligand Modification : Introduce electron-withdrawing substituents to the aryl rings to reduce oxidation susceptibility.

- Additive Screening : Test sacrificial reductants (e.g., ascorbic acid) to protect the phosphine moiety.

- In Situ Monitoring : Use UV-vis spectroscopy to track ligand degradation kinetics during catalysis .

Methodological Rigor: How to ensure robust data collection in kinetic studies of this compound-mediated reactions?

- Calibrate Instruments : Validate HPLC detectors and NMR spectrometers with certified standards.

- Internal Standards : Add known quantities of a chiral reference compound to reaction mixtures for quantification accuracy .

- Open Data Practices : Share raw kinetic datasets in repositories like Zenodo to enable peer validation .

Basic: What are the ethical considerations in publishing negative results involving this compound?

- Transparency : Disclose all experimental conditions, including failed syntheses or catalytic inefficiencies.

- Data Integrity : Avoid selective reporting; use platforms like Figshare to archive full datasets .

- Attribution : Cite prior work on similar spirocyclic ligands to contextualize findings .

Advanced: How does steric bulk from 3,5-di-tert-butylphenyl groups influence this compound’s catalytic activity?

- Steric Maps : Generate %V (buried volume) calculations via SambVca software to quantify ligand steric effects.

- Substrate Scope Testing : Evaluate reactivity with sterically hindered vs. small substrates (e.g., styrene vs. ethylene).

- Crystallographic Analysis : Compare bond angles and torsion angles in metal complexes with/without bulky substituents .

Data Management: What protocols ensure reproducibility in studies using this compound?

- Detailed Logs : Document reaction parameters (e.g., glovebox O levels, solvent drying methods).

- Version Control : Use GitLab or GitHub to track changes in synthetic protocols.

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products